Ethyl 3-chlorosulfonylbutanoate
Description
Properties
IUPAC Name |
ethyl 3-chlorosulfonylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-3-11-6(8)4-5(2)12(7,9)10/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKCFINXSSTREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biocatalytic Asymmetric Reduction
Industrial-Scale Production Challenges
Solvent and Catalyst Systems
Large-scale synthesis demands solvent recovery and catalyst efficiency. Patent CN113292426A utilizes methanol and sodium borohydride for reducing ethyl 4-chloroacetoacetate, achieving 83–87% yields. For sulfonylated esters, chlorinated solvents like dichloromethane may improve sulfonation efficiency but raise environmental concerns.
Table 1: Comparative Solvent Systems in Ester Functionalization
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for Sulfonation |
|---|---|---|---|
| Methanol | 64.7 | 5.1 | Moderate |
| Dichloromethane | 39.6 | 3.1 | High |
| Ethyl Acetate | 77.1 | 4.4 | Low |
Purification Techniques
Post-reaction purification often involves distillation or recrystallization. For this compound, vacuum distillation at reduced pressures (e.g., 10–15 mmHg) could isolate the product while minimizing thermal decomposition. Patent CN113292426A reports 99% purity after reduced-pressure distillation of analogous esters.
Reaction Optimization and Byproduct Management
Temperature and pH Control
Exothermic sulfonation reactions require precise temperature modulation. The biocatalytic method in CN105063113A maintains 28–33°C with sodium hydroxide buffers, a strategy applicable to sulfonylations to prevent hydrolysis.
Byproduct Mitigation
Common byproducts in sulfonylations include sulfonic acids and over-chlorinated derivatives. Gradient quenching (e.g., controlled addition to ice-water mixtures) and selective extraction (using ethyl acetate or dichloromethane) can improve yields.
Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chlorosulfonylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Hydrolysis: 3-chlorosulfonylbutanoic acid and ethanol.
Reduction: Corresponding alcohol derivatives.
Scientific Research Applications
Ethyl 3-chlorosulfonylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-chlorosulfonylbutanoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to substitution reactions. The ester functionality also allows for hydrolysis and reduction reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and physicochemical properties of Ethyl 3-chlorosulfonylbutanoate and related esters:
*Calculated based on molecular formula. †Referenced in but lacks CAS or formula.
Key Observations:
Functional Group Influence: The chlorosulfonyl group in Ethyl 3-(chlorosulfonyl)propanoate () enhances electrophilicity, making it reactive toward nucleophiles like amines for sulfonamide formation. In contrast, chloro-oxo () or chloro-hydroxy () substituents modify reactivity toward reduction or oxidation pathways . Phenylsulfinyl groups () introduce steric bulk and chirality, affecting stereoselective reactions .
Carbon Chain Length: Ethyl 3-(chlorosulfonyl)propanoate (C₅) has a shorter chain than this compound (hypothetical C₆), which may influence solubility and boiling points. Longer chains typically reduce volatility .
Synthetic Utility: Ethyl 4-chloro-3-oxobutanoate () is a key intermediate in synthesizing β-keto esters, which participate in Claisen condensations . Ethyl 4-chloro-3-hydroxybutanoate () is used in asymmetric synthesis due to its hydroxyl group, enabling chiral resolution .
Q & A
Basic: What are the common synthetic routes for Ethyl 3-chlorosulfonylbutanoate, and how do reaction conditions influence yield?
This compound is typically synthesized via the reaction of ethyl 3-hydroxybutanoate with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize exothermic side reactions. Key factors include:
- Stoichiometry : Excess chlorosulfonic acid ensures complete conversion of the hydroxyl group to the chlorosulfonyl moiety .
- Solvent choice : Anhydrous solvents like dichloromethane reduce hydrolysis of the sulfonyl chloride group .
- Purification : Distillation or recrystallization is critical to achieve >95% purity, as residual chlorosulfonic acid can degrade the product .
Advanced: How can researchers optimize reaction conditions to suppress side reactions during nucleophilic substitutions involving this compound?
The sulfonyl chloride group’s electrophilicity makes it prone to hydrolysis or over-reaction. Optimization strategies include:
- Temperature modulation : Lower temperatures (e.g., 0°C) slow hydrolysis while allowing controlled nucleophilic attack by amines or alcohols .
- Protecting groups : Temporarily masking the ester group (e.g., silylation) prevents unintended ester cleavage during sulfonamide formation .
- In situ monitoring : Techniques like FT-IR or HPLC track reaction progress, enabling timely quenching to avoid polysubstitution .
Basic: What analytical methods are recommended to confirm the structure and purity of this compound?
- NMR spectroscopy : H and C NMR verify the ester (δ ~4.1 ppm for CHCH) and sulfonyl chloride (δ ~3.5 ppm for SOCl) groups .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 214.67 (CHClOS) .
- Titration : Argentometric titration quantifies active sulfonyl chloride content, ensuring >98% reactivity .
Advanced: How can researchers resolve contradictions in kinetic data for this compound-mediated reactions?
Discrepancies in reaction rates may arise from solvent polarity or competing pathways. Methodological solutions include:
- Solvent screening : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents to isolate solvent effects .
- Isotopic labeling : Use O-labeled water to distinguish hydrolysis pathways (e.g., ester vs. sulfonyl chloride cleavage) .
- Computational modeling : DFT calculations predict transition-state energies, aiding mechanistic interpretation of observed kinetics .
Basic: What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to its corrosive and lachrymatory properties .
- Storage : Keep in airtight containers under inert gas (argon) to prevent moisture-induced hydrolysis .
- Emergency procedures : Neutralize spills with sodium bicarbonate, followed by copious water rinsing .
Advanced: How can this compound be leveraged in multi-step syntheses of bioactive molecules?
Its dual functional groups enable sequential reactivity:
Sulfonamide formation : React with primary amines (e.g., aniline derivatives) to generate sulfonamide intermediates .
Ester hydrolysis : Convert the ethyl ester to a carboxylic acid under basic conditions (NaOH/EtOH) for further coupling .
Post-functionalization : Use the carboxylic acid for amide bond formation or metal-catalyzed cross-couplings .
Basic: What are the documented applications of this compound in pharmaceutical research?
- Protease inhibitors : The sulfonamide moiety mimics tetrahedral intermediates in enzyme active sites .
- Prodrug synthesis : Ester groups enhance lipophilicity for improved cellular uptake, with subsequent hydrolysis releasing active acids .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent reaction progression .
- Quality-by-design (QbD) : Statistically optimize parameters (e.g., stirring rate, reagent addition speed) using factorial design experiments .
Basic: How does the chlorosulfonyl group influence the compound’s reactivity compared to other sulfonating agents?
The chlorosulfonyl group is more electrophilic than tosyl or mesyl groups, enabling faster reactions with weak nucleophiles (e.g., aromatic amines). However, it requires stricter anhydrous conditions to prevent hydrolysis to sulfonic acids .
Advanced: What are the challenges in scaling up this compound synthesis, and how are they addressed?
- Exotherm management : Use jacketed reactors with precise cooling to control temperature spikes during chlorosulfonic acid addition .
- Waste minimization : Recover unreacted chlorosulfonic acid via fractional distillation .
- Regulatory compliance : Adhere to ECHA guidelines for chlorinated byproduct disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
